molecular formula C25H22ClCuN7O14S4+4 B12756741 Tetrahydrogen (2-((4-chloro-6-(4-sulphoanilino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-6-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1,7-disulphonato(6-))cuprate(4-) CAS No. 93858-40-3

Tetrahydrogen (2-((4-chloro-6-(4-sulphoanilino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-6-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1,7-disulphonato(6-))cuprate(4-)

Cat. No.: B12756741
CAS No.: 93858-40-3
M. Wt: 871.7 g/mol
InChI Key: NZDBSFMNOKYYOG-UHFFFAOYSA-R
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Description

Tetrahydrogen (2-((4-chloro-6-(4-sulphoanilino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-6-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1,7-disulphonato(6-))cuprate(4-) is a useful research compound. Its molecular formula is C25H22ClCuN7O14S4+4 and its molecular weight is 871.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

93858-40-3

Molecular Formula

C25H22ClCuN7O14S4+4

Molecular Weight

871.7 g/mol

IUPAC Name

2-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid;copper;hydron

InChI

InChI=1S/C25H18ClN7O14S4.Cu/c26-23-29-24(27-11-1-3-12(4-2-11)48(36,37)38)31-25(30-23)28-16-7-6-14-15(22(16)51(45,46)47)10-19(50(42,43)44)20(21(14)35)33-32-17-9-13(49(39,40)41)5-8-18(17)34;/h1-10,34-35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31);/p+4

InChI Key

NZDBSFMNOKYYOG-UHFFFAOYSA-R

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=C(C4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Cu]

Origin of Product

United States

Biological Activity

Tetrahydrogen (2-((4-chloro-6-(4-sulphoanilino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-6-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1,7-disulphonato(6-))cuprate(4-) is a complex cuprate compound that exhibits potential biological activities. This article explores its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activities. Its notable components include:

  • Cuprate ion : Central to its catalytic and biological properties.
  • Azo and sulfonamide groups : Potentially involved in interactions with biological macromolecules.

Biological Activity Overview

The biological activities of cuprate complexes, including the one , have been linked to several mechanisms:

  • Antioxidant Activity : Cuprate complexes can generate reactive oxygen species (ROS), which may lead to oxidative stress in cells. This property is useful for developing compounds with antimicrobial and anticancer activities .
  • Interaction with DNA : Cuprate complexes can interact with DNA, acting as artificial nucleases. They can induce DNA damage through oxidative mechanisms, which is a crucial pathway for anticancer activity .
  • Protein Binding : The affinity of cuprates for serum albumins (such as human serum albumin) can influence their pharmacokinetics and bioavailability. Studies have shown that these compounds can alter protein conformation upon binding, impacting their biological functions .

The mechanisms through which Tetrahydrogen cuprate exerts its biological effects include:

  • Oxidative Stress Induction : By generating ROS, the compound can induce apoptosis in cancer cells. This has been observed in various studies where cuprate complexes showed cytotoxic effects against tumor cell lines .
  • Nucleic Acid Interaction : The ability to displace ethidium bromide from DNA suggests that the compound can intercalate or bind to DNA, leading to structural changes and subsequent cellular responses .

Case Studies

Several studies have investigated the biological effects of similar cuprate complexes:

  • Anticancer Activity : A study on copper complexes demonstrated their ability to induce apoptosis in cancer cells via oxidative damage to DNA. This was particularly noted in the context of compounds similar to Tetrahydrogen cuprate, where the copper ion played a critical role in mediating these effects .
  • Antimicrobial Properties : Research has indicated that certain cuprates exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or generating ROS that damage cellular components .
  • Therapeutic Applications : Clinical trials have explored the use of copper-based drugs like Casiopeinas®, which contain similar copper complexes and are aimed at treating cancer by inducing apoptosis through oxidative stress pathways .

Data Table: Biological Activities of Cuprate Complexes

Activity TypeMechanism of ActionReference
AntioxidantROS generation leading to apoptosis
DNA InteractionIntercalation and oxidative damage
Protein BindingAlteration of albumin conformation
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via oxidative stress

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